

Application Notes and Protocols for PTD10-Induced Apoptosis in JeKo-1 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PTD10

Cat. No.: B12384376

[Get Quote](#)

For Research Use Only.

Introduction

Mantle cell lymphoma (MCL) is a subtype of B-cell non-Hodgkin's lymphoma characterized by the t(11;14)(q13;q32) translocation, leading to the overexpression of cyclin D1.^[1] A key feature of MCL, including the JeKo-1 cell line, is the overexpression of the anti-apoptotic protein Bcl-2, which contributes to its pathogenesis and chemoresistance.^[1] **PTD10** is a novel therapeutic agent under investigation for its potential to induce apoptosis in cancer cells. These application notes provide detailed protocols for the treatment of JeKo-1 cells with **PTD10** to induce apoptosis and methods for its quantification and mechanistic evaluation.

Data Presentation

Table 1: Cytotoxicity of **PTD10** on JeKo-1 Cells

PTD10 Concentration (μM)	Cell Viability (%) after 24h	Cell Viability (%) after 48h	Cell Viability (%) after 72h
0 (Vehicle Control)	100 ± 4.2	100 ± 5.1	100 ± 4.8
1	85.3 ± 3.9	72.1 ± 4.5	60.5 ± 5.3
5	62.7 ± 5.1	48.9 ± 3.8	35.2 ± 4.1
10	45.1 ± 3.5	28.4 ± 4.0	15.8 ± 3.2
25	20.8 ± 2.9	10.2 ± 2.5	5.1 ± 1.9
IC50 (μM)	~8.5	~6.2	~3.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by **PTD10** in JeKo-1 Cells (48h treatment)

PTD10 Concentration (μM)	Early Apoptotic Cells (%) (Annexin V+/PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)	Total Apoptotic Cells (%)
0 (Vehicle Control)	3.2 ± 0.8	1.5 ± 0.4	4.7 ± 1.2
5	25.6 ± 2.1	10.3 ± 1.5	35.9 ± 3.6
10	42.1 ± 3.5	20.8 ± 2.2	62.9 ± 5.7
25	55.9 ± 4.2	35.4 ± 3.1	91.3 ± 7.3

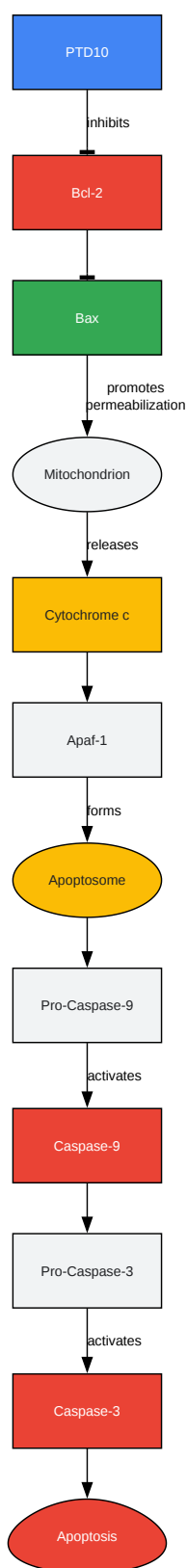
Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of **PTD10** on Apoptosis-Related Protein Expression in JeKo-1 Cells (48h treatment)

PTD10 Concentration (μM)	Relative Bcl-2 Expression (Fold Change)	Relative Bax Expression (Fold Change)	Relative Cleaved Caspase-3 Expression (Fold Change)
0 (Vehicle Control)	1.00	1.00	1.00
10	0.45	1.85	3.50

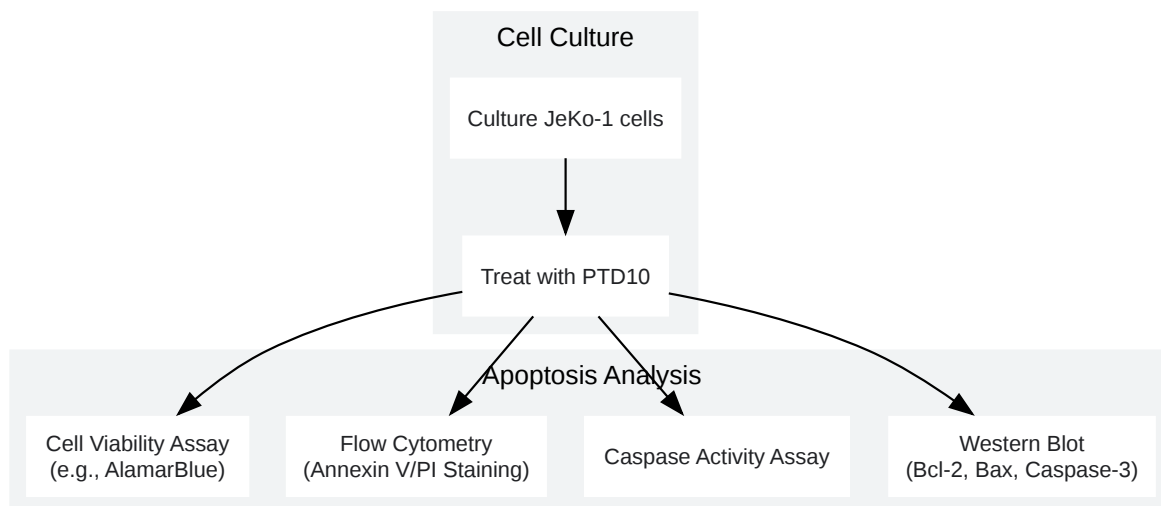
Expression levels were quantified by densitometry of Western blots and normalized to a loading control (e.g., β -actin). Data represents the fold change relative to the vehicle control.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **PTD10**-induced apoptosis in JeKo-1 cells.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **PTD10**-induced apoptosis.

Experimental Protocols

JeKo-1 Cell Culture

JeKo-1 cells are cultured in suspension.

Materials:

- JeKo-1 cell line (e.g., ATCC® CRL-3006™)
- RPMI-1640 medium (ATCC-formulated, e.g., Catalog No. 30-2001)
- Fetal Bovine Serum (FBS), heat-inactivated[2]
- Penicillin-Streptomycin (optional)
- Phosphate-Buffered Saline (PBS)
- Trypan blue solution

- Incubator (37°C, 5% CO₂)
- Centrifuge
- Cell culture flasks (e.g., T-25, T-75)

Protocol:

- Prepare complete growth medium: RPMI-1640 supplemented with 20% heat-inactivated FBS.[\[2\]](#)[\[3\]](#) Penicillin (100 U/mL) and streptomycin (100 µg/mL) can be added if desired.
- Thaw a cryopreserved vial of JeKo-1 cells rapidly in a 37°C water bath.[\[4\]](#)
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge at 125 x g for 5-7 minutes.
- Discard the supernatant and gently resuspend the cell pellet in 5 mL of complete growth medium in a T-25 flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO₂.[\[3\]](#)
- For routine passaging, maintain cell densities between 0.5 x 10⁶ and 1.5 x 10⁶ cells/mL.[\[2\]](#) Do not exceed 2.5 x 10⁶ cells/mL.
- To subculture, determine cell viability and density using a hemocytometer and trypan blue exclusion.
- Centrifuge the required volume of cell suspension, resuspend the pellet in fresh complete medium, and seed new flasks at a density of approximately 0.5 x 10⁶ cells/mL.[\[2\]](#)

Cell Viability Assay

Materials:

- JeKo-1 cells in complete growth medium
- **PTD10** stock solution

- 96-well cell culture plates
- AlamarBlue™ cell viability reagent[5]
- Fluorescence plate reader

Protocol:

- Seed JeKo-1 cells in a 96-well plate at a density of 5×10^4 cells per 100 μL per well.[5]
- Prepare serial dilutions of **PTD10** in complete growth medium.
- Add the desired final concentrations of **PTD10** to the wells. Include a vehicle-only control.
- Incubate the plate for 24, 48, and 72 hours at 37°C with 5% CO_2 . [5]
- At each time point, add 10 μL of AlamarBlue™ reagent to each well.[5]
- Incubate for 3-4 hours at 37°C, protected from light.
- Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

- Treated and control JeKo-1 cells
- Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)[6]
- Cold PBS
- Flow cytometer

Protocol:

- Induce apoptosis by treating JeKo-1 cells with desired concentrations of **PTD10** for the specified duration. Include a vehicle-treated negative control.
- Collect approximately $1-5 \times 10^5$ cells per sample by centrifugation (e.g., 300 x g for 5 minutes).
- Wash the cells once with cold PBS and discard the supernatant.
- Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.[\[7\]](#)
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution to the cell suspension.
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[\[7\]](#)
- Add 400 μ L of 1X Binding Buffer to each tube.[\[7\]](#)
- Analyze the samples by flow cytometry as soon as possible.
- Use appropriate controls to set up compensation and quadrants for data analysis. Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic or necrotic cells will be Annexin V- and PI-positive.[\[8\]](#)

Caspase-3/7 Activity Assay

Materials:

- Treated and control JeKo-1 cells
- Caspase-Glo® 3/7 Assay Kit (Promega)[\[9\]](#)
- White-walled 96-well plates
- Luminometer

Protocol:

- Seed JeKo-1 cells in a white-walled 96-well plate at a density of 2×10^4 cells per 100 μ L per well.

- Treat cells with **PTD10** as described for the viability assay.
- Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
- Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[\[9\]](#)
- Mix the contents of the wells by gently shaking the plate for 30 seconds.
- Incubate at room temperature for 1-2 hours, protected from light.[\[10\]](#)
- Measure luminescence using a plate-reading luminometer.[\[9\]](#)
- The luminescent signal is proportional to the amount of caspase activity.

Western Blotting for Bcl-2 Family Proteins and Cleaved Caspase-3

Materials:

- Treated and control JeKo-1 cells
- Ice-cold PBS
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

- HRP-conjugated secondary antibodies
- TBST (Tris-Buffered Saline with 0.1% Tween-20)
- ECL chemiluminescence substrate
- Chemiluminescence imaging system

Protocol:

- Cell Lysate Preparation:
 - Harvest treated and control cells by centrifugation.
 - Wash the cell pellet with ice-cold PBS.
 - Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.[\[11\]](#)
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.[\[11\]](#)
- SDS-PAGE and Transfer:
 - Normalize protein amounts for all samples (typically 20-40 µg per lane).[\[11\]](#)
 - Mix lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
 - Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
 - Transfer the separated proteins to a PVDF membrane.[\[12\]](#)
- Immunoblotting:

- Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]
- Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, 1:1000 dilution) overnight at 4°C with gentle agitation.[11]
- Wash the membrane three times with TBST for 5-10 minutes each.[11][12]
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
- Wash the membrane again three times with TBST.
- Detection:
 - Apply ECL substrate to the membrane.[11]
 - Capture the chemiluminescent signal using an imaging system.[11]
 - Perform densitometry analysis using image analysis software to quantify band intensities, normalizing to the loading control (e.g., β -actin).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. JeKo-1 Cell Line - Creative Biogene [creative-biogene.com]
- 2. Leibniz Institute DSMZ [dsmz.de]
- 3. Feature article: Development of a clinically relevant chemoresistant mantle cell lymphoma cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ubigene.us [ubigene.us]
- 5. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. kumc.edu [kumc.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PTD10-Induced Apoptosis in JeKo-1 Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384376#ptd10-treatment-for-inducing-apoptosis-in-jeko-1-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com